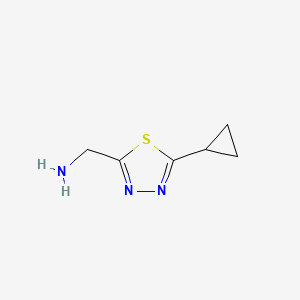![molecular formula C8H5F6NO B1376811 [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol CAS No. 1353878-03-1](/img/structure/B1376811.png)
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol
Descripción general
Descripción
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol: is an organic compound with the molecular formula C8H5F6NO It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, with a methanol group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This can be achieved using reagents such as trifluoromethyltrimethylsilane (CF3SiMe3) in the presence of a fluoride source .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale trifluoromethylation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the pyridine ring or the trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. The trifluoromethyl groups enhance the metabolic stability and bioavailability of drug candidates .
Industry: Industrially, the compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups increase the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
(2-(Trifluoromethyl)pyridin-4-yl)methanol: This compound has a single trifluoromethyl group and exhibits similar chemical properties but with reduced lipophilicity.
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone: This compound has a more complex structure with additional functional groups, offering different reactivity and applications.
Uniqueness: [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and potential for diverse applications in various fields .
Propiedades
IUPAC Name |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-2,16H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZPATWMLNESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253599 | |
| Record name | 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-03-1 | |
| Record name | 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


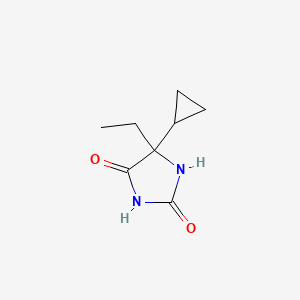
amine](/img/structure/B1376730.png)
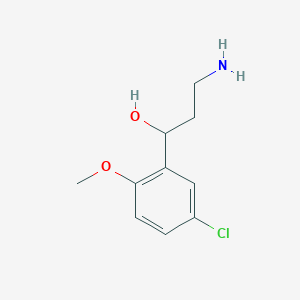
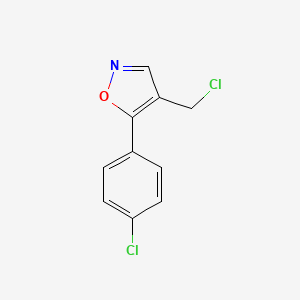
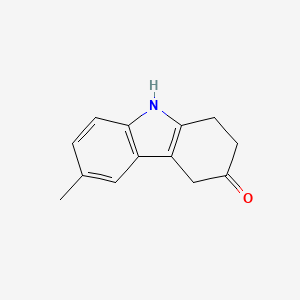
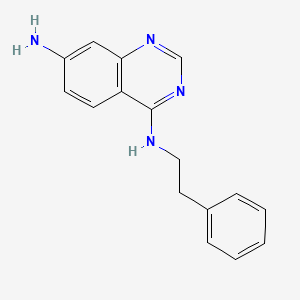
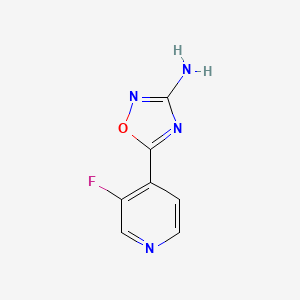
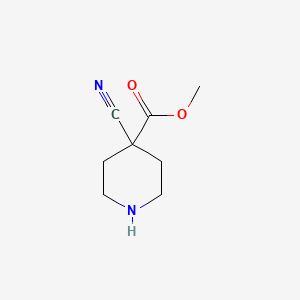
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)
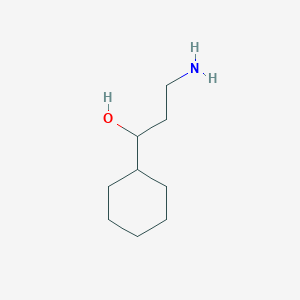
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)
